1-(4-(1-甲基-1H-吡唑-3-基)哌啶-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

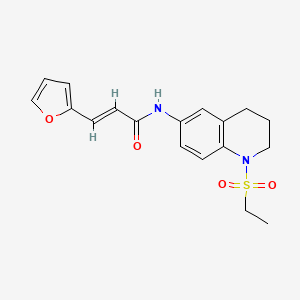

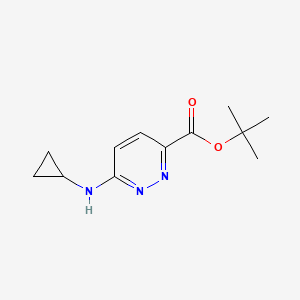

The compound “1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of “1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone” is characterized by a piperidine ring attached to a pyrazole ring via an ethanone linker . The pyrazole ring contains two nitrogen atoms and is aromatic, meaning it has a ring of resonance bonds that gives it special stability .Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone” are not available, compounds containing pyrazole rings are known to participate in a variety of chemical reactions. These can include reactions with electrophiles due to the electron-rich nature of the pyrazole ring .科学研究应用

抗病毒和抗菌应用

研究表明,相关化学结构在抗病毒和抗菌应用中具有潜力。例如,一项研究探讨了 1H-吡唑并[3,4-b]吡啶衍生物的合成和反应,重点介绍了它们对 HSV1 和 HAV-MBB 的抗病毒活性,表明了开发新型抗病毒剂的潜在途径 (Attaby 等,2006)。此外,新型 3,4-二取代吡唑衍生物已显示出显着的抗菌特性,表明它们在对抗细菌和真菌感染中很有用 (Akula 等,2019)。

癌症研究

已研究与 1-(4-(1-甲基-1H-吡唑-3-基)哌啶-1-基)乙酮相关的化合物在癌症治疗中的潜力。一项 Aurora 激酶抑制剂研究重点介绍了抑制 Aurora A(一种在癌细胞分裂中很重要的酶)的化合物的合成,表明了开发新型癌症疗法的一条途径 (Henry, James, 2006)。

镇痛应用

另一个重要的研究领域涉及镇痛药物的开发。例如,EST64454 是一种 σ1 受体拮抗剂,它是由合成一系列新的吡唑衍生物而产生的,在疼痛模型中显示出有希望的抗伤害感受特性,突出了其作为疼痛管理临床候选者的潜力 (Díaz 等,2020)。

化学表征和结构分析

类似化合物的化学表征和结构分析也已广泛进行。例如,已对 1-(4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)-2-(4-(羟甲基)-1H-1,2,3-三唑-1-基)乙酮进行了合成、光谱表征和对接研究,提供了对该化合物的稳定性、细胞毒性和潜在生物学应用的见解 (Govindhan 等,2017)。

未来方向

The future research directions for “1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone” and similar compounds could involve further exploration of their biological activity. Given the prevalence of pyrazole and piperidine rings in biologically active compounds, there may be potential for the development of new pharmaceuticals .

作用机制

Target of Action

Similar compounds have shown significant activity on kinases such as p70s6kβ . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. Phosphorylation can alter the function of a protein, turning its function on or off, or making it more or less prone to degradation.

Mode of Action

It’s known that kinase inhibitors often work by binding to the atp-binding site of the enzyme, thereby preventing the transfer of a phosphate group to the substrate . This can inhibit the activity of the kinase and disrupt the signaling pathways it is involved in.

Biochemical Pathways

Kinases such as p70s6kβ are involved in several important cellular processes, including cell growth, proliferation, differentiation, migration, and apoptosis . Inhibition of these kinases can therefore have a wide range of downstream effects, potentially disrupting these processes.

Pharmacokinetics

Similar compounds are often designed to be highly soluble in water and other polar solvents to improve their bioavailability .

Result of Action

Inhibition of kinases can disrupt the signaling pathways they are involved in, potentially leading to a wide range of effects depending on the specific pathways and processes affected .

属性

IUPAC Name |

1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9(15)14-7-3-10(4-8-14)11-5-6-13(2)12-11/h5-6,10H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTVPXQLATYTOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=NN(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2761233.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2761235.png)

![3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2761238.png)

![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)

![methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate](/img/structure/B2761253.png)